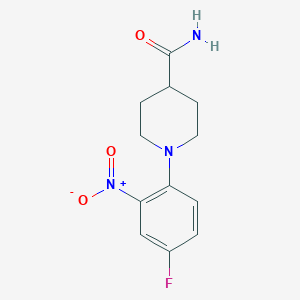

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide

Descripción

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 4-fluoro-2-nitrophenyl substituent at the piperidine nitrogen. The electron-withdrawing nitro and fluoro groups on the aryl ring may influence its pharmacokinetic profile and binding affinity to biological targets, though its specific mechanism of action remains underexplored in the available literature.

Propiedades

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O3/c13-9-1-2-10(11(7-9)16(18)19)15-5-3-8(4-6-15)12(14)17/h1-2,7-8H,3-6H2,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPXKLIVMPKZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid intermediate

A common precursor to the target compound is 1-(4-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid. This intermediate is synthesized by nucleophilic aromatic substitution of 1,4-difluoro-2-nitrobenzene with isonipecotic acid (piperidine-4-carboxylic acid) in a polar aprotic solvent such as 1-methylpyrrolidin-2-one at elevated temperature (~80°C) for approximately 2 hours. The reaction proceeds via displacement of the fluorine atom at the 4-position by the piperidine nitrogen, yielding the substituted carboxylic acid after workup with hydrochloric acid and water at ambient temperature (20°C).

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Isonipecotic acid + 1,4-difluoro-2-nitrobenzene in 1-methylpyrrolidin-2-one, 80°C, 2 h | Formation of 1-(4-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | Nucleophilic aromatic substitution |

| 2 | Treatment with HCl in 1-methylpyrrolidin-2-one/water, 20°C | Acidification and isolation of product | Mild conditions to avoid decomposition |

Conversion to Carboxamide

The carboxylic acid intermediate is then converted to the corresponding carboxamide. This typically involves activation of the acid group followed by reaction with ammonia or an amine source. Common methods include:

- Formation of acid chloride using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with ammonia.

- Direct amidation using coupling agents like carbodiimides (e.g., EDC, DCC) in the presence of ammonia or ammonium salts.

The exact conditions are optimized to prevent side reactions, especially considering the sensitive nitro and fluoro substituents on the aromatic ring.

Alternative Synthetic Routes and Fluorination/Nitration Considerations

The fluorine and nitro groups are often introduced early in the synthesis to ensure regioselectivity. The nitro group is typically introduced via nitration of the aromatic ring prior to coupling with the piperidine moiety. Fluorination can be achieved by using fluorinated starting materials such as 1,4-difluoro-2-nitrobenzene or by direct fluorination using fluorinating agents like potassium fluoride or tetrabutylammonium fluoride in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) at ambient or elevated temperatures.

| Fluorination Agent | Solvent | Temperature | Notes |

|---|---|---|---|

| Potassium fluoride (KF) | DMSO, DMF, THF | Ambient to elevated | Efficient nucleophilic fluorination |

| Tetrabutylammonium fluoride (TBAF) | DMSO, Sulpholane | Ambient to elevated | Used for selective fluorination |

Nitration is generally performed on the aromatic precursor before coupling to avoid complications in later steps.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product | Key Considerations |

|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | Isonipecotic acid + 1,4-difluoro-2-nitrobenzene, 1-methylpyrrolidin-2-one, 80°C, 2 h | 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | Control temperature to avoid side reactions |

| 2 | Acid workup | HCl in 1-methylpyrrolidin-2-one/water, 20°C | Isolated carboxylic acid | Mild acidification |

| 3 | Amidation | Acid chloride formation (SOCl2) or carbodiimide coupling + NH3 | 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide | Avoid decomposition of nitro group |

| 4 | Optional fluorination/nitration | Fluorinating agents (KF, TBAF), nitration reagents | Fluorinated/nitrated intermediates | Early-stage introduction preferred |

Research Findings and Optimization Notes

- The use of 1-methylpyrrolidin-2-one as a solvent is critical for solubilizing both the aromatic fluoronitro compound and the piperidine acid, facilitating efficient nucleophilic substitution.

- Reaction times and temperatures are optimized to maximize yield while minimizing by-products.

- The fluorine substituent is introduced early to prevent loss during subsequent synthetic steps, as fluorine-containing intermediates are more expensive and sensitive.

- Amidation reactions require careful control to prevent hydrolysis or reduction of the nitro group.

- Industrial scale synthesis may employ continuous flow reactors to improve heat and mass transfer, enhancing yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions.

Major Products:

Reduction: 1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid and ammonia.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide has been utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with specific enzymes and receptors, making it a valuable scaffold for drug development.

- Target Enzymes : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which is critical for developing treatments for diseases such as cancer and metabolic disorders.

Biological Studies

The compound serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions. Its unique structure enhances binding affinity to molecular targets, influencing various cellular pathways.

- Case Study : A study demonstrated that derivatives of this compound effectively inhibited lipase activity, which is crucial for lipid metabolism and inflammation .

Applications in Cancer Therapy

Research indicates that derivatives of 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide exhibit anticancer properties. For instance, compounds derived from similar piperidine structures have shown significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| Compound A | HepG2 | 11.3 | Induced apoptosis |

| Compound B | K562 | 4.5 | Induced apoptosis |

These findings suggest that the compound's biological activity may stem from its ability to inhibit multiple kinases involved in cancer progression .

Antimicrobial Activity

Similar compounds have displayed significant antimicrobial properties against various bacteria. For example, studies have reported Minimum Inhibitory Concentrations (MICs) for related compounds against Staphylococcus aureus and Enterococcus species.

| Compound | Target Bacteria | MIC (μM) | Activity |

|---|---|---|---|

| Compound A | MRSA | 15.625 | Bactericidal |

| Compound B | SE | 62.5 | Bactericidal |

This antimicrobial efficacy highlights the potential of the compound in developing new antibiotics .

Anti-inflammatory Effects

The inhibition of cyclooxygenase (COX) enzymes by related compounds indicates potential anti-inflammatory effects. These compounds could serve as candidates for treating inflammatory diseases due to their ability to modulate inflammatory pathways .

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that some derivatives maintain a favorable safety profile with low cytotoxicity against human cell lines at therapeutic concentrations. This aspect is crucial for their development as safe therapeutic agents .

Mecanismo De Acción

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It may influence biochemical pathways related to cell growth, apoptosis, or signal transduction.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Piperidine-4-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison with key analogs:

Antiviral Activity

1-(3,5-Dichloro-4-pyridyl)piperidine-4-carboxamide (DPCC) :

- Structure : Piperidine-4-carboxamide with a 3,5-dichloro-4-pyridyl group.

- Activity : Potently inhibits human cytomegalovirus (HCMV) replication by suppressing immediate-early (IE) gene expression (IC50 comparable to ganciclovir). Acts post-entry but pre-IE expression, likely targeting cellular transcription factors upstream of the HCMV major immediate-early promoter (MIEP) .

- Key Difference : The dichloropyridyl group may enhance lipophilicity and DNA-binding interactions compared to the fluoro-nitrophenyl group in the target compound.

1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (27g) :

- Structure : Piperidine-4-carboxamide linked to an indole-carbonyl group and a pyridinylethyl side chain.

- Activity : Exhibits 80% yield and potent anti-alphavirus activity, attributed to the pyridinyl group enhancing target engagement .

- Key Difference : The indole-carbonyl moiety and pyridinyl side chain likely improve solubility and target specificity compared to the simpler aryl substituent in the target compound.

SARS-CoV-2 Protease Inhibition

- (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide :

- Structure : Naphthalenyl and fluorobenzyl substituents on the piperidine core.

- Activity : Shows moderate SARS-CoV-2 PLpro inhibition, with the naphthalenyl group contributing to hydrophobic binding .

- Key Difference : The bulky naphthalenyl group may hinder solubility but enhance protease binding compared to the smaller nitro-fluorophenyl group.

Antimicrobial and Analgesic Activity

- 1-(3,5-Dinitrobenzoyl)piperidine-4-carboxamide (I): Structure: Piperidine-4-carboxamide with a 3,5-dinitrobenzoyl group. Activity: Moderate antifungal activity due to nitro groups’ electron-withdrawing effects, but poor antioxidant and anxiolytic properties .

1-(3,4,5-Trimethoxybenzoyl)piperidine-4-carboxamide (II) :

Structural-Activity Relationship (SAR) Trends

- Electron-Withdrawing Groups: Nitro (NO2) and chloro (Cl) substituents enhance antiviral and antimicrobial potency by stabilizing ligand-target interactions (e.g., DPCC , Compound I ).

- Bulkier Substituents : Naphthalenyl or indole-carbonyl groups improve target engagement but may compromise solubility (e.g., SARS-CoV-2 inhibitors , Compound 27g ).

- Polar Groups : Methoxy (OCH3) or pyridinyl substituents balance lipophilicity and solubility, enhancing pharmacokinetic profiles (e.g., Compound II , Compound 27g ).

Comparative Data Table

Actividad Biológica

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluoro and nitro groups on the phenyl ring enhances its binding affinity and specificity, while the piperidine ring contributes to structural stability. Key mechanisms include:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in cell signaling and metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.

- Pathway Influence : The compound may affect pathways related to cell growth, apoptosis, and inflammation.

Antimicrobial Properties

Research indicates that 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.005 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.01 mg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been studied for its anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : IC50 values indicate significant antiproliferative effects.

- Lung Cancer (H146) : Demonstrated ability to induce apoptosis through the activation of caspase pathways.

In a study involving H146 xenograft tumors in SCID mice, administration of the compound resulted in a marked reduction in tumor growth, highlighting its potential as an anticancer therapeutic .

Structure-Activity Relationship (SAR)

The unique structure of 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide allows for a variety of modifications that can enhance its biological activity. Comparisons with similar compounds reveal that substitutions on the piperidine ring significantly influence activity.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide | C₁₂H₁₄FN₃O₃ | Moderate anticancer properties |

| 1-(4-Bromophenyl)piperidine-4-carboxamide | C₁₂H₁₄BrN₂O₂ | Enhanced antibacterial activity |

The presence of both fluorine and nitro groups is crucial in enhancing the reactivity and selectivity towards biological targets.

Anticancer Efficacy

A pivotal study investigated the efficacy of 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide in treating lung cancer. The study involved:

- Animal Model : SCID mice with implanted H146 tumors.

- Dosage : Administered at 15 mg/kg intravenously.

- Results : Significant tumor regression was observed, with increased apoptosis markers (cleaved PARP and caspase-3) noted at various time points post-treatment.

This case underscores the compound's potential as a therapeutic agent in oncology .

Antimicrobial Assessment

Another study focused on assessing the antimicrobial properties against resistant bacterial strains. The results indicated:

- Efficacy against MRSA : The compound showed effective inhibition of Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for treating resistant infections.

This highlights the importance of further exploring this compound within pharmaceutical applications targeting resistant pathogens .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide?

A general synthesis approach involves coupling 4-fluoro-2-nitroaniline with piperidine-4-carboxamide precursors. Key steps include:

- Nitro and fluoro group introduction : Use nitration and fluorination reactions under controlled conditions to functionalize the phenyl ring .

- Amide bond formation : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the phenyl and piperidine moieties .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated via HPLC .

- Safety : Handle nitration reactions with caution due to exothermic risks; use PPE and fume hoods .

Q. How can the compound’s purity and structural integrity be characterized?

A multi-technique approach is critical:

- Spectroscopy : H/C NMR confirms substituent positions and amide bonding. IR spectroscopy verifies functional groups (e.g., C=O at ~1650 cm) .

- Elemental analysis : Validate empirical formula (e.g., CHFNO) with <0.5% deviation .

- Crystallography : Single-crystal X-ray diffraction resolves 3D structure, including bond angles and torsion effects from the nitro group .

Q. What safety protocols are essential during synthesis and handling?

- Reactivity hazards : Nitro groups increase explosion risk; avoid high temperatures and incompatible solvents .

- Health precautions : Use gloves and goggles to prevent skin/eye contact; store in inert atmospheres .

- Emergency response : For inhalation exposure, administer oxygen and consult medical professionals immediately .

Advanced Research Questions

Q. How can reaction conditions be optimized using computational methods?

Integrate quantum chemical calculations (e.g., DFT) with experimental feedback:

- Pathway prediction : Use software like Gaussian or ORCA to model nitro-group introduction and amidation energetics .

- Solvent effects : Simulate polarity and steric interactions to select optimal solvents (e.g., DMF vs. THF) .

- Experimental validation : Narrow reaction parameters (temperature, catalyst loading) based on computational data to reduce trial-and-error .

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

- Cross-validation : Compare NMR-derived bond lengths with X-ray results; deviations >0.05 Å may indicate dynamic effects (e.g., rotamers) .

- Dynamic NMR : Use variable-temperature H NMR to detect conformational changes affecting spectral splitting .

- Theoretical modeling : Overlay computed and experimental structures to identify steric or electronic mismatches .

Q. What strategies assess the compound’s potential as an enzyme inhibitor?

- Biochemical assays : Test inhibition of carbonic anhydrase isoforms via stopped-flow CO hydration assays .

- Docking studies : Use AutoDock Vina to model interactions between the nitro group and enzyme active sites .

- Structure-activity relationships (SAR) : Modify substituents (e.g., replacing fluoro with chloro) to evaluate potency trends .

Q. How do electronic effects of the 4-fluoro-2-nitrophenyl group influence reactivity?

- Electron-withdrawing effects : The nitro group deactivates the phenyl ring, reducing electrophilic substitution but stabilizing intermediates in SNAr reactions .

- Computational analysis : Calculate Fukui indices to identify nucleophilic/electrophilic hotspots for functionalization .

- Experimental probes : Monitor reaction rates in fluorinated vs. non-fluorinated analogs to isolate electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.